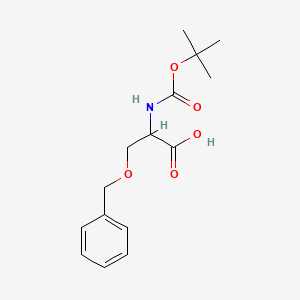

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a benzyloxy group at the third carbon and a tert-butoxycarbonyl (Boc) group on the amino moiety, providing steric protection during synthetic processes. Applications include its role as an intermediate in anticancer drug development, as seen in structurally related inhibitors (e.g., CW1–CW20 in ) .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBKPDOAQVGTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23680-31-1 | |

| Record name | 23680-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Boc Protection of the Amino Group

The synthesis begins with the protection of L-serine’s amino group using di-tert-butyl dicarbonate (Boc₂O). In a typical protocol, L-serine is dissolved in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide (10%), followed by slow addition of Boc₂O at 0–5°C. The reaction proceeds for 12–18 hours at room temperature, yielding N-Boc-L-serine with >90% efficiency. Excess Boc₂O is quenched with citric acid, and the product is isolated via extraction with ethyl acetate.

Benzyl Protection of the Hydroxyl Group

The hydroxyl group of N-Boc-L-serine is subsequently protected using benzyl bromide (BnBr) in the presence of a base. A representative method involves dissolving N-Boc-L-serine in dimethylformamide (DMF), adding benzyl bromide (1.2 equiv), and stirring with potassium carbonate (2.0 equiv) at 50°C for 6 hours. The benzylated product, N-Boc-O-benzyl-L-serine, is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving 80–85% yield.

Continuous Flow Synthesis

Microreactor Setup and Reaction Optimization

Recent advancements employ continuous flow systems to enhance reaction control and scalability. In one approach, N-Boc-O-benzyl-L-serine and triphosgene are dissolved in dichloromethane (DCM) and introduced into a T-shaped microreactor at 20°C. The mixture reacts within 30 seconds, forming a mixed carbonic anhydride intermediate, which is immediately quenched with octyl amine to prevent degradation. This method achieves 92% conversion, significantly reducing reaction time compared to batch processes.

Table 1: Continuous Flow Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Residence Time | 30 seconds |

| Solvent | Dichloromethane (DCM) |

| Quenching Agent | Octyl amine |

| Conversion Efficiency | 92% |

Advantages of Flow Chemistry

-

Enhanced Heat Transfer : Microreactors mitigate exothermic side reactions.

-

Reproducibility : Automated pumps ensure precise reagent stoichiometry.

-

Scalability : Output scales linearly with reactor volume, facilitating industrial adaptation.

Solid-Phase Synthesis Context

Role in Peptide Chain Assembly

Boc-Ser(Bzl)-OH is integral to solid-phase peptide synthesis (SPPS). In a documented protocol, the compound is coupled to a resin-bound peptide using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DCM/DMF. The Boc group is later removed with trifluoroacetic acid (TFA), enabling sequential amino acid additions.

Table 2: Coupling Reagent Performance

| Reagent System | Solvent | Coupling Efficiency |

|---|---|---|

| DCC/HOBt | DCM/DMF | 98% |

| EDCI/HOAt | DMF | 95% |

Double-Coupling for Challenging Residues

Residues such as asparagine and arginine require double-coupling (two successive reactions) to achieve >99% incorporation. This ensures high peptide purity, critical for pharmaceutical applications.

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis employs jacketed reactors with mechanical stirring and temperature control. A typical batch involves:

Continuous Manufacturing

Pharmaceutical manufacturers are transitioning to continuous flow platforms to reduce costs. A pilot-scale system producing 50 kg/month operates at 20°C with in-line HPLC monitoring, ensuring consistent purity >98%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the development of various pharmaceutical agents due to its ability to form stable linkages with amino acids and peptides. It serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

1.2 Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the benzyloxy and tert-butoxycarbonyl groups can enhance the selectivity and potency of anticancer drugs, making them more effective against specific cancer cell lines .

Peptide Synthesis

2.1 Building Block for Peptides

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is frequently used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during the synthesis process, allowing for the formation of complex peptide structures .

2.2 Solid-phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, this compound can be utilized to introduce specific amino acid sequences into peptides. Its stability under various reaction conditions makes it suitable for SPPS, where it helps in constructing peptides with high fidelity and yield .

Case Study 1: Synthesis of Antimicrobial Peptides

In a recent study, researchers synthesized antimicrobial peptides using 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid as a key intermediate. The resulting peptides demonstrated significant activity against Gram-positive bacteria, highlighting the compound's utility in developing new antimicrobial agents .

Case Study 2: Targeted Drug Delivery Systems

Another application involves the incorporation of this compound into targeted drug delivery systems. By conjugating it with therapeutic agents, researchers have developed nanoparticles that can selectively deliver drugs to cancer cells, improving therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under mild conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents, stereochemistry, or functional groups. A comparative analysis is provided below:

Notes:

- The target compound and (S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid share identical molecular formulas but differ in Boc group placement (N-terminal vs. aminomethyl) .

- 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid replaces the Boc group with benzyloxycarbonyl (Cbz) and introduces a cyano group, altering polarity and reactivity .

Boc-Protected Analogs

- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid: Synthesized via catalytic hydrogenation of ethyl-2-cyanopropionate with Boc anhydride, achieving 72% yield . Enantiomeric purification using (R)-(+)-α-methylbenzylamine increased enantiopurity to >99% .

- Type D/L Inhibitors (CW1–CW20): Derived from Boc-protected iodo-phenylpropanoic acid precursors, with yields dependent on coupling reactions (e.g., compound CW3 synthesized in 65–70% yield) .

Benzyloxy-Containing Analogs

- 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid: Prepared via Cbz protection and cyano group introduction, though exact yields are unspecified .

Anticancer Activity

- Type D/L inhibitors (structurally related to the target compound) demonstrated IC₅₀ values of 0.5–5 μM against leukemia cell lines, attributed to their Boc-protected amino acid scaffolds .

Key Research Findings

Stereochemical Purity: Enantiomeric resolution of 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid via diastereomeric salt formation achieved 62% yield of the (R)-enantiomer .

Drug Development : Boc-protected analogs (e.g., CW3) exhibit enhanced stability in biological systems, making them suitable for in vivo anticancer studies .

Safety Limitations: Benzyloxy-containing compounds require stringent handling due to respiratory hazards, as seen in 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid .

Biological Activity

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a synthetic amino acid derivative. This compound has garnered interest in various fields of biomedical research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.36 g/mol

- CAS Number : 865704-62-7

The biological activity of 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is largely attributed to its interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. Notably, it has shown potential as a modulator of several receptor pathways:

- Receptor Interactions :

- 5-HT Receptor : Involved in serotonin signaling.

- Adrenergic Receptors : Important for cardiovascular responses.

- Cannabinoid Receptors : Associated with pain modulation and neuroprotection.

These interactions suggest that the compound may influence neurotransmission, inflammation, and metabolic processes.

Biological Activity Overview

The biological activities of this compound can be categorized based on various studies that have evaluated its pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, certain analogs have demonstrated potent inhibitory effects on DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for these compounds ranged from 14 to 130 nM, indicating strong potential for antibacterial applications .

Anticonvulsant Activity

In vivo studies have shown that some benzyloxy derivatives possess anticonvulsant effects in mouse models. Compounds with specific substitutions at the benzyl position displayed significant seizure protection, highlighting the potential use of these derivatives in treating epilepsy .

Case Studies

- Antibacterial Efficacy :

- Anticonvulsant Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid?

The synthesis typically involves:

- Boc Protection : Reacting the amino group with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, inert atmosphere) .

- Benzyloxycarbonyl Introduction : Coupling intermediates via nucleophilic substitution or esterification, often using benzyloxycarbonyl chloride. Controlled reaction temperatures (0–25°C) minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yield high-purity products .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR identifies Boc (δ 1.4 ppm for tert-butyl) and benzyloxy (δ 4.5–5.0 ppm for CH2) groups .

- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (carbonyl) and ~1250 cm⁻¹ (C-O) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C15H21NO5: calc. 295.1419, obs. 295.1423) .

Q. What solvents and reaction conditions optimize its stability during synthesis?

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection; DMF for coupling reactions .

- Stability : Avoid strong acids/bases post-Boc protection. Store at –20°C under nitrogen to prevent hydrolysis .

Advanced Questions

Q. How do structural analogs influence the compound’s reactivity in peptide synthesis?

Comparative studies reveal:

| Compound Name | Molecular Formula | Key Structural Differences | Reactivity Impact |

|---|---|---|---|

| 3-(Benzyloxy)propanoic acid | C10H12O3 | Lacks Boc-amino group | Faster coupling due to lower steric hindrance |

| Methyl 3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylpropanoate | C14H17NO4 | Ester derivative | Higher hydrolysis susceptibility |

| 3-(4-Fluorophenyl) analogs | C19H20FNO4 | Fluorine substitution | Enhanced enzyme binding via H-bonding |

Q. How do electronic effects of substituents on the benzyloxy group affect biological interactions?

- Electron-Withdrawing Groups (e.g., NO2) : Increase hydrogen bonding with catalytic residues (e.g., serine proteases), improving inhibition potency .

- Electron-Donating Groups (e.g., CH3) : Enhance hydrophobic interactions with binding pockets. Fluorophenyl analogs (4-F) show 2–3× higher affinity in kinase assays .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Q. What are the limitations of current mechanistic studies on its enzyme inhibition?

Q. How does the Boc group’s stability under varying conditions impact synthetic strategies?

Q. What computational methods predict its binding modes with target proteins?

- Docking Studies : AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., hydrogen bonds with benzyloxy oxygen) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying key residues (e.g., Arg45 in serine proteases) .

Q. How can researchers address low yields in large-scale synthesis?

- Optimization : Use flow chemistry for Boc protection (improves mixing, reduces side products) .

- Catalysis : Pd/C or Ni catalysts enhance coupling efficiency in benzyloxycarbonyl reactions (yield increase from 60% to 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.